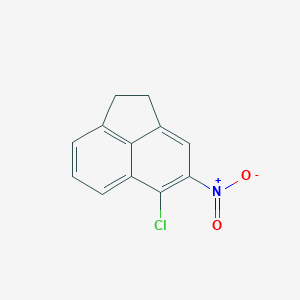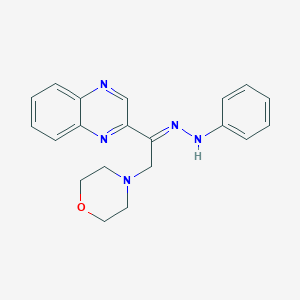![molecular formula C23H23NO6 B282223 methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282223.png)
methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate, also known as Methyl 4-(4-hydroxy-3-(4-methylbenzoyl)-1-(2-hydroxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate, is a chemical compound that has been widely studied for its potential applications in scientific research.
Scientific Research Applications
Methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research involves the use of this compound as a potential anti-cancer agent. Several studies have shown that methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has potent anti-proliferative effects on cancer cells, and may be effective in preventing the growth and spread of tumors.
Mechanism of Action
The mechanism of action of methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is not fully understood, but several studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in cell division and growth. This may lead to the death of cancer cells, and prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has been shown to have a variety of biochemical and physiological effects on cells and tissues. In addition to its anti-cancer properties, this compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. It may also have potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate in lab experiments is its potent anti-cancer properties. This makes it an attractive candidate for the development of new cancer treatments. However, there are also several limitations to using this compound in research. For example, it may be difficult to obtain in large quantities, and its complex molecular structure may make it difficult to study using certain techniques.
Future Directions
There are several potential future directions for research on methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate. One area of research involves the development of new cancer treatments based on this compound. Another potential direction involves the study of its neuroprotective properties, and its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies may be needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or limitations to its use in research.
Synthesis Methods
The synthesis of methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves a multi-step process that has been described in several research articles. One of the most common methods involves the condensation of 4-methylbenzoyl chloride with 1-(2-hydroxypropyl)-3-(4-hydroxyphenyl)-2-propen-1-one, followed by the reaction of the resulting product with methyl 4-hydroxybenzoate. The final product is then purified using chromatography techniques.
properties
Molecular Formula |
C23H23NO6 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
methyl 4-[(3Z)-3-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C23H23NO6/c1-13-4-6-16(7-5-13)20(26)18-19(24(12-14(2)25)22(28)21(18)27)15-8-10-17(11-9-15)23(29)30-3/h4-11,14,19,25-26H,12H2,1-3H3/b20-18- |
InChI Key |
YZUDQJOATIINOB-ZZEZOPTASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)C(=O)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)C(=O)OC)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)



![Acenaphtho[1,2-b]indole](/img/structure/B282151.png)
![4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)
![Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B282156.png)

![12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol](/img/structure/B282158.png)
![5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione](/img/structure/B282159.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide](/img/structure/B282166.png)